molecular formula C18H21N5O5S B2628105 Ethyl 4-(2-(2-(2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate CAS No. 946257-96-1

Ethyl 4-(2-(2-(2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate

Cat. No. B2628105
CAS RN: 946257-96-1
M. Wt: 419.46
InChI Key: JPXXEBNPUXHDGE-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(2-(2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C18H21N5O5S and its molecular weight is 419.46. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(2-(2-(2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(2-(2-(2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research into the applications of Ethyl 4-(2-(2-(2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate and its derivatives has shown promising results in antimicrobial and antifungal activities. For instance, compounds derived from ethyl piperazine-1-carboxylate demonstrated good to moderate antimicrobial activity against various test microorganisms, with some compounds exhibiting antiurease and antilipase activities (Başoğlu et al., 2013). Another study highlighted the synthesis of derivatives targeting Mycobacterium tuberculosis, with certain compounds showing activity against this pathogen and possessing cytotoxicity profiles suitable for further development (Jeankumar et al., 2013). These findings suggest the potential of these compounds in developing new antimicrobial and antifungal agents.

Synthesis and Chemical Transformations

The chemical synthesis and transformation of Ethyl 4-(2-(2-(2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate derivatives have been extensively studied. Innovative synthesis techniques have been explored, such as microwave-assisted synthesis for producing hybrid molecules containing penicillanic or cephalosporanic acid moieties, demonstrating the compound's versatility in drug design and development (Başoğlu et al., 2013). Additionally, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives has been documented, showcasing the chemical flexibility and the potential for creating a wide range of biologically active compounds (Mohamed, 2021).

Biological Activities

The derivatives of Ethyl 4-(2-(2-(2-oxo-1,2-dihydropyridine-3-carboxamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate exhibit a range of biological activities. Novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives, for example, have been synthesized and evaluated as glucokinase activators, with some compounds identified as potent dual-acting hypoglycemic agents, activating both glucokinase and PPARγ. This demonstrates the compound's potential application in managing diabetes and related metabolic disorders (Song et al., 2011).

properties

IUPAC Name

ethyl 4-[2-[2-[(2-oxo-1H-pyridine-3-carbonyl)amino]-1,3-thiazol-4-yl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O5S/c1-2-28-18(27)23-8-6-22(7-9-23)14(24)10-12-11-29-17(20-12)21-16(26)13-4-3-5-19-15(13)25/h3-5,11H,2,6-10H2,1H3,(H,19,25)(H,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXXEBNPUXHDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)C3=CC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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